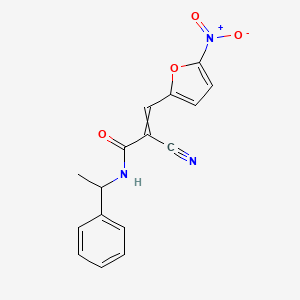

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide, commonly known as Furanone C-30, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound belongs to the class of furanones, which are organic compounds that contain a furan ring. Furanone C-30 has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed below.

Wissenschaftliche Forschungsanwendungen

Biodegradable Polymers from Enzymatic Polymerization

A review highlights the effectiveness and advantages of enzymatic polymerization as an alternative to chemically-catalyzed processes for producing polycondensation polymers like aliphatic polyesters and polyamides. This method, characterized by mild reaction conditions and high selectivity, utilizes bio-based monomers and enzymes like lipases and cutinases for polymer synthesis. The emphasis is on biodegradability and improved performance, marking significant progress in sustainable polymer science (Douka et al., 2017).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin and its derivatives, possessing a non-aromatic five-membered heterocycle, have been acknowledged for their broad biological and pharmacological activities. Their significance in drug discovery is underscored by their role in synthesizing non-natural amino acids and conjugates with potential therapeutic applications. The review discusses the synthesis of hydantoin via the Bucherer-Bergs reaction, highlighting its efficiency in generating significant natural products and therapeutics (Shaikh et al., 2023).

Antimicrobial Compounds from Cyanobacteria

Research on cyanobacteria has identified over 121 compounds with antimicrobial activities against multi-drug resistant bacteria, fungi, and Mycobacterium tuberculosis. This review classifies these compounds into various chemical classes, including alkaloids, aromatic compounds, cyclic peptides, and terpenoids, showcasing cyanobacteria as a rich source of potential pharmaceutical agents (Swain et al., 2017).

Nitrofurans in Urinary Tract Infections Management

A review focuses on nitrofurans, particularly nitrofurazone and nitrofurantoin, and their clinical utility against Gram-positive and Gram-negative bacteria in genitourinary infections. Despite the emergence of bacterial resistance to many antibacterials, nitrofurans continue to exhibit activity, partly due to their multiple mechanisms of action, which may limit bacterial resistance development (Guay, 2012).

Eigenschaften

IUPAC Name |

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c1-11(12-5-3-2-4-6-12)18-16(20)13(10-17)9-14-7-8-15(23-14)19(21)22/h2-9,11H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAPTNHJXOXVNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(5-nitrofuran-2-yl)-N-(1-phenylethyl)prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2561414.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2561415.png)

![1-[(4-ethylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2561418.png)

![(1S,5R)-Bicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B2561419.png)

![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)

![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)

![5-(Naphthalen-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2561429.png)

![N-(7-Azabicyclo[2.2.1]heptan-2-yl)-2-methylpropanamide](/img/structure/B2561431.png)

![Ethyl 5-cyanopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2561432.png)

![3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561436.png)